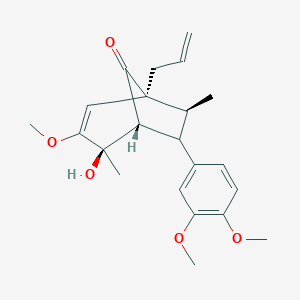
Naphthalene-1,3,5-trisulfonic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of naphthalene sulfonic acids typically involves the sulfonation of naphthalene with sulfur trioxide. For example, the synthesis of 1-naphthol-5-sulfonic acid uses naphthalene as the raw material, where disodium 1,5-naphthalenedisulfonate is produced by the sulfonation of naphthalene, followed by hydrolysis with sodium hydroxide solution (Wen, 2001). This method could be adapted for the synthesis of naphthalene-1,3,5-trisulfonic acid by varying the sulfonation conditions to target the specific positions on the naphthalene ring.
Molecular Structure Analysis
The molecular structure of naphthalene sulfonic acids is characterized by the presence of sulfonic acid groups attached to the naphthalene ring, which significantly influences the compound's properties. For instance, the crystal and molecular structure analysis of various organic salts derived from naphthalene sulfonic acids reveals extensive classical hydrogen bonding as well as other non-covalent interactions, leading to higher-dimensional framework structures (Jin et al., 2014).
Chemical Reactions and Properties
Naphthalene sulfonic acids participate in various chemical reactions, reflecting their chemical properties. For example, the degradation of naphthalene sulfonic acids by oxidation with ozone in the aqueous phase shows that the presence of sulfonic groups endows these compounds with high water-solubility and resistance to biological treatment. The efficacy of ozonation decreases with an increase in the number of sulfonic groups, indicating the influence of these groups on reactivity and degradation pathways (Rivera-Utrilla et al., 2002).
Wissenschaftliche Forschungsanwendungen
Production and Use
- Summary of Application : Naphthalene-1,3,5-trisulfonic acid is produced by further sulfonation of Armstrong’s acid (naphthalene-1,5-disulfonic acid). This process involves the disulfonation of naphthalene with oleum .
- Methods of Application : The production process involves mixing naphthalene and SO3 in the presence of an inert solvent at temperatures in the range of -40 .
- Results or Outcomes : The result of this process is the production of Naphthalene-1,3,5-trisulfonic acid .
Use in Chromatography
- Summary of Application : The disodium salt of Armstrong’s acid (naphthalene-1,5-disulfonic acid), which can be further sulfonated to produce Naphthalene-1,3,5-trisulfonic acid, is used as an electrolyte in certain kinds of chromatography .
- Methods of Application : In chromatography, the disodium salt is used as an electrolyte. The specific method of application would depend on the type of chromatography being performed .
- Results or Outcomes : The use of this compound as an electrolyte can aid in the separation of different compounds in a mixture .
Use in Dye Manufacturing
- Summary of Application : Naphthalene-1,3,5-trisulfonic acid is used in the manufacturing of dyes .
- Methods of Application : The specific method of application would depend on the type of dye being produced .
- Results or Outcomes : The use of this compound in dye manufacturing can result in the production of various types of dyes .
Use in Pharmaceutical Industry
- Summary of Application : The disodium salt of Naphthalene-1,3,5-trisulfonic acid is sometimes used as a divalent counterion for forming salts of basic drug compounds .
- Methods of Application : In the pharmaceutical industry, the disodium salt is used as a divalent counterion. The specific method of application would depend on the type of drug being produced .
- Results or Outcomes : The use of this compound can aid in the production of various pharmaceutical drugs .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
naphthalene-1,3,5-trisulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMHJULHWVWVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985148 | |
| Record name | Naphthalene-1,3,5-trisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1,3,5-trisulfonic acid | |
CAS RN |
6654-64-4 | |
| Record name | 1,3,5-Naphthalenetrisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6654-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Naphthalenetrisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006654644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Naphthalenetrisulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene-1,3,5-trisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,3,5-trisulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)




![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)

![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)

